N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride
Overview
Description
N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(1H-Indol-3-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride
N-(1H-Indol-5-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride
Uniqueness: N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18;/h2-8,10,12,19-20H,9,11,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWQLODEBMFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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